Product packaging for Isobutyl sulfide(Cat. No.:CAS No. 592-65-4)

Isobutyl sulfide

Cat. No.: B146175
CAS No.: 592-65-4
M. Wt: 146.3 g/mol
InChI Key: CMWSRWTXVQLHNX-UHFFFAOYSA-N
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Description

Isobutyl Sulfide, also known as Dithis compound, is an organosulfur compound with the molecular formula C₈H₁₈S and a molecular weight of 146.29 g/mol . This chemical reagent is presented as a colorless to nearly colorless clear liquid with a boiling point of approximately 170°C, a specific gravity of 0.83, and a refractive index of 1.45 . It is insoluble in water but miscible with alcohol and ether . As a sulfur-based building block, this compound is primarily valued in research for the synthesis of organic compounds . Its structure makes it a valuable intermediate in developing specific aroma profiles for flavors and fragrances . Furthermore, it serves as a key precursor in the manufacture of other chemicals, including pesticides and herbicides, where its properties can enhance the efficacy of active ingredients . In industrial and materials science research, it is investigated for its potential as a solvent or a component in chemical reactions requiring sulfur-based compounds . Researchers should note that this product is a flammable liquid and vapor (GHS H226) and must be handled with appropriate precautions, including wearing protective gloves and eye protection and keeping the container tightly closed in a cool, well-ventilated place . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18S B146175 Isobutyl sulfide CAS No. 592-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(2-methylpropylsulfanyl)propane
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InChI

InChI=1S/C8H18S/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3
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InChI Key

CMWSRWTXVQLHNX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CSCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S
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DSSTOX Substance ID

DTXSID7060465
Record name Propane, 1,1'-thiobis[2-methyl-
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Molecular Weight

146.30 g/mol
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CAS No.

592-65-4
Record name 1,1′-Thiobis[2-methylpropane]
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Record name Isobutyl sulfide
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Record name Isobutyl sulfide
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Record name Propane, 1,1'-thiobis[2-methyl-
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Record name Isobutyl Sulfide
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Record name ISOBUTYL SULFIDE
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Nomenclature and Chemical Systematics of Isobutyl Sulfide

IUPAC and Common Naming Conventions for Isobutyl Sulfide (B99878) Derivatives

The compound commonly known as isobutyl sulfide has the chemical formula C₈H₁₈S. According to IUPAC nomenclature, the systematic name for this compound is 1,1'-thiobis(2-methylpropane) or bis(2-methylpropyl) sulfide. thegoodscentscompany.comchemspider.com The structure consists of a sulfur atom bridging two isobutyl groups, where an isobutyl group is a branched alkyl group with the structure -CH₂CH(CH₃)₂.

Common names for sulfides often involve listing the alkyl or aryl groups attached to the sulfur atom followed by "sulfide". Thus, "this compound" is a widely used common name. Another common name is dithis compound, explicitly indicating the presence of two identical isobutyl groups. thegoodscentscompany.comchemspider.comncats.io

Derivatives of this compound would involve modifications to the isobutyl groups or the sulfur atom. For example, replacing one isobutyl group with an ethyl group would result in ethyl this compound, systematically named 1-(ethylsulfanyl)-2-methylpropane. nih.govchemspider.com Another derivative, isobutyl methyl sulfide, has the IUPAC name 2-methyl-1-methylsulfanylpropane. nih.govstenutz.eu

Isomeric Considerations and Structural Variations within Alkyl Sulfides Related to this compound

This compound (C₈H₁₈S) is an isomer of other dialkyl sulfides with the same molecular formula but different structural arrangements of the eight carbon atoms. Isomerism in alkyl sulfides arises from the different ways the carbon chain can be arranged (e.g., linear, branched) and the position of the sulfur atom within or between carbon chains.

For C₈H₁₈S, several isomers exist beyond dithis compound. These include:

Di-n-butyl sulfide: This isomer has two linear butyl chains attached to the sulfur atom, with the IUPAC name 1-butylsulfanylbutane. fishersci.nlfishersci.atnih.gov

sec-Butyl isopropyl sulfide: This isomer features a sec-butyl group and an isopropyl group bonded to the sulfur. nist.gov Its systematic name is 2-[(1-methylethyl)thio]butane or Sulfide, sec-butyl isopropyl. nist.gov

Isobutyl butyl sulfide: This mixed sulfide has one isobutyl group and one n-butyl group. Its systematic name is 1-butylsulfanyl-2-methylpropane. stenutz.eu

Di-tert-butyl sulfide: In this isomer, two tert-butyl groups are attached to the sulfur. uv-vis-spectral-atlas-mainz.org

These isomers exhibit variations in their physical properties, such as boiling points, due to differences in molecular shape and intermolecular forces. For instance, di-n-butyl sulfide has a boiling point of 182 °C, while isobutyl butyl sulfide boils at 179 °C, and dithis compound (this compound) has a boiling point around 171 °C. thegoodscentscompany.comstenutz.eutcichemicals.com

Compound NameMolecular FormulaPubChem CIDBoiling Point (°C)
This compoundC₈H₁₈S11608~171 thegoodscentscompany.comtcichemicals.com
Di-n-butyl sulfideC₈H₁₈S11002182 fishersci.nlfishersci.at
Isobutyl butyl sulfideC₈H₁₈S-179 stenutz.eu

Research into the vibrational spectra and molecular conformations of alkyl sulfides, including isobutyl methyl sulfide and related compounds, reveals the presence of different rotational isomers (conformers) in liquid and solid states. oup.comresearchgate.netcapes.gov.br These studies utilize techniques like Raman spectroscopy to understand the preferred spatial arrangements of atoms and their impact on molecular vibrations. oup.comcapes.gov.br

Classification within Organic Sulfur Compounds and Broader Chemical Families

This compound belongs to the class of organic sulfur compounds. Organic sulfur compounds are a diverse group of molecules containing a carbon-sulfur bond. Within this broad category, this compound is specifically classified as a sulfide or thioether. msu.edu Sulfides are the sulfur analogues of ethers, where an oxygen atom is replaced by a sulfur atom, with the general structure R-S-R', where R and R' are organic groups. msu.eduyoutube.com

Sulfides are also considered a type of sulfenyl compound, which are organic compounds containing a sulfur atom bonded to an organic group. naturalproducts.net They are distinct from other organosulfur functional groups such as thiols (R-SH), disulfides (R-S-S-R'), sulfoxides (R-S(O)-R'), and sulfones (R-S(O)₂-R'). asabe.orgontosight.aiwikipedia.org

This compound fits into the broader chemical family of aliphatic acyclic compounds, as it consists of carbon chains that are not arranged in a ring and contain only single bonds (within the alkyl groups). foodb.ca Its properties and reactivity are characteristic of dialkyl sulfides, which are known for their nucleophilic sulfur atom and their ability to undergo oxidation to form sulfoxides and sulfones.

Chemical Family/ClassDescriptionExample (related to this compound)
Organic Sulfur CompoundsCompounds containing a carbon-sulfur bondThis compound
Sulfides (Thioethers)R-S-R' structureThis compound
Sulfenyl CompoundsCompounds containing a sulfur bonded to an organic groupThis compound
Aliphatic Acyclic CompoundsNon-cyclic carbon chains with single bondsIsobutyl group, this compound

Further research findings detail the physical properties of this compound, such as its melting point at -106.00 °C and boiling point at 171.00 °C at 760.00 mm Hg. thegoodscentscompany.com Its vapor pressure is estimated at 1.899000 mmHg at 25.00 °C. thegoodscentscompany.com It is described as a colorless liquid. tcichemicals.comfishersci.com

Synthesis and Reaction Mechanisms of Isobutyl Sulfide

Advanced Synthetic Methodologies for Isobutyl Sulfide (B99878)

The synthesis of sulfides, including dialkyl sulfides like isobutyl sulfide, can be achieved through various advanced methodologies. While some methods are general for sulfide synthesis, others may be specifically applied or optimized for this compound or its precursors.

One-Pot Synthesis Approaches and Optimization

One-pot synthesis approaches offer streamlined routes to sulfides by minimizing isolation and purification steps. Several one-pot methods for sulfide synthesis have been developed. One such method involves the sulfite-promoted reaction of disulfides with alkyl halides. This protocol allows for the synthesis of aryl alkyl sulfides under mild, metal-free conditions at room temperature, utilizing rongalite or sodium dithionite (B78146) as reducing agents nih.govthegoodscentscompany.com. The reaction is typically fast, with high yields reported for aryl alkyl sulfides nih.gov. Another one-pot, three-component synthesis of sulfides utilizes a sulfoxide (B87167) reagent as a formal sulfur dication equivalent, reacting with Grignard reagents and trimethylsilyl (B98337) chloride fishersci.comcamachem.com. This approach allows for the modular synthesis of various sulfides, including dialkenyl and alkenyl-alkynyl sulfides fishersci.com.

While these one-pot strategies present efficient routes for sulfide bond formation, specific optimization studies explicitly detailing the synthesis of dithis compound using these exact methods were not prominently featured in the examined literature. However, the general applicability of these methods to alkyl halides and sulfur sources suggests their potential relevance for this compound synthesis, which would involve using an isobutyl halide or equivalent and a suitable sulfur source.

Role of Phase Transfer Catalysis in Isobutyl Xanthate Synthesis as a Precursor

Phase transfer catalysis (PTC) plays a significant role in the synthesis of sodium isobutyl xanthate, a compound that can serve as a precursor for this compound. Sodium isobutyl xanthate is synthesized from isobutyl alcohol, sodium hydroxide, and carbon disulfide fishersci.nluni.lu. The use of PTC, such as cetyltrimethylammonium bromide (CTAB), cetyltrimethylammonium chloride (CTAC), tetrabutylammonium (B224687) bromide (TBAB), and tetrabutylammonium chloride (TBAC), facilitates this reaction by transferring reactants between immiscible phases, thereby increasing reaction rate and yield fishersci.nluni.lu.

Studies have investigated the influence of various factors on the synthesis of sodium isobutyl xanthate using PTC, including the type and dosage of the catalyst, reaction temperature, solvent volume, material ratio, and stirring speed uni.lu. Optimization studies have shown that TBAC can be an effective phase transfer catalyst for this synthesis uni.lu. For instance, one study reported a product yield of up to 86.66% and a purity of 82.56% under optimized conditions using TBAC uni.lu.

The following table summarizes some reported data on the synthesis of sodium isobutyl xanthate using different phase transfer catalysts:

Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via C-S Activation

Decarbonylative sulfide synthesis represents an alternative strategy for forming carbon-sulfur bonds, often utilizing carboxylic acids or thioesters as substrates. This method typically involves transition-metal catalysis, such as palladium or nickel, to cleave a carbon-carbonyl bond and facilitate the formation of a new carbon-sulfur bond. Thioesters can act as both electrophilic activators of carboxylic acids and as S-nucleophiles in these reactions.

While this methodology has been successfully applied to the synthesis of various sulfides, particularly aryl sulfides from aryl carboxylic acids, its direct application specifically for the synthesis of dithis compound from isobutyric acid derivatives was not extensively detailed in the provided search results. Some reports indicate that aliphatic carboxylic acids can be amenable to decarbonylative coupling for sulfide synthesis, suggesting the potential for this route in the synthesis of aliphatic sulfides like this compound.

Cross-Coupling Reactions for Sulfide Synthesis utilizing Aryl Halides and Sulfur Sources

Cross-coupling reactions catalyzed by transition metals like palladium, nickel, copper, and gold are powerful tools for constructing carbon-sulfur bonds camachem.com. These reactions typically involve the coupling of an organic halide (aryl, alkyl, or vinyl) with a sulfur source, such as a thiol, disulfide, or thiolate camachem.com.

For the synthesis of dialkyl sulfides like this compound, cross-coupling approaches would typically involve the reaction of an alkyl halide (e.g., isobutyl halide) with an alkyl thiol or disulfide, or a suitable sulfur equivalent. While many cross-coupling studies focus on aryl sulfides, some research has explored the coupling of alkyl halides with sulfur sources. For instance, copper-catalyzed coupling of butyl bromide with an aryl boronic acid/S8 system has been reported to yield unsymmetrical sulfides. Nickel-catalyzed C-S reductive cross-coupling of alkyl halides with arylthiosilanes has also been demonstrated for the synthesis of alkyl aryl thioethers camachem.com. The applicability and optimization of these specific cross-coupling protocols for the synthesis of dithis compound would depend on the reactivity of isobutyl halide and the chosen sulfur coupling partner under the reaction conditions.

Mechanistic Investigations of this compound Formation

The formation of the sulfide bond in this compound proceeds through various reaction mechanisms depending on the synthetic methodology employed. These mechanisms generally fall under the umbrella of thioetherification or sulfide bond formation.

Proposed Reaction Mechanisms for Thioetherification and Sulfide Bond Formation

Several mechanisms are proposed for the formation of sulfide bonds. A classical method for synthesizing dialkyl sulfides, such as dibutyl sulfide (an analogue of dithis compound), involves the reaction of an alkyl halide with a metal sulfide, proceeding via a nucleophilic substitution (SN2) pathway. In this mechanism, the sulfide anion acts as a nucleophile, attacking the carbon atom bonded to the leaving group in the alkyl halide, displacing the halide and forming the carbon-sulfur bond.

Radical mechanisms have also been implicated in some sulfide synthesis methods, such as certain one-pot procedures and photoinduced thioetherification reactions nih.gov. These mechanisms can involve the generation of thiyl radicals, which then participate in radical chain reactions to form the sulfide linkage. For example, a proposed mechanism for photoinduced C-H thioetherification involves the formation of an electron donor-acceptor (EDA) complex that induces an SRN1 radical chain.

In transition-metal-catalyzed cross-coupling and decarbonylative sulfide synthesis reactions, the mechanisms are more complex and typically involve oxidative addition, ligand exchange, insertion, and reductive elimination steps at the metal center. In decarbonylative synthesis from carboxylic acids and thioesters, a proposed mechanism involves the in situ formation of an active carboxylic acid derivative, oxidative addition to a metal, decarbonylation, and subsequent reductive elimination to form the C-S bond. The specific steps and intermediates can vary depending on the metal catalyst, ligands, and reaction conditions employed.

The synthesis of sodium isobutyl xanthate, a precursor, involves the nucleophilic attack of an alkoxide (generated from isobutyl alcohol and sodium hydroxide) on carbon disulfide fishersci.nluni.lu. Phase transfer catalysts facilitate this reaction by enhancing the solubility and reactivity of the inorganic base and the alkoxide in the organic phase where carbon disulfide is present fishersci.nluni.lu.

Understanding these diverse reaction mechanisms is crucial for developing efficient and selective synthetic routes to this compound and other organosulfur compounds.

Catalyst TypeCatalyst Dosage (% malcohol)Reaction Temperature (°C)Solvent Volume (Valcohol)Reaction Time (h)Material Ratio (Alcohol:NaOH:CS2)Yield (%)Purity (%)Citation
TBAC3.0353.541:1:1.1086.6682.56 uni.lu
CTAB-----Lower- uni.lu
CTAC-----Lower- uni.lu
TBAB-----Lower- uni.lu

Side Reaction Pathways and Their Chemical Implications in Synthesis

During the synthesis of sulfides from alkyl halides and sulfur nucleophiles, several side reactions can occur, impacting the yield and purity of the desired product. One significant side reaction is the further alkylation of the product sulfide to form a sulfonium (B1226848) ion, particularly when primary alkyl halides are used. libretexts.org

R-S-R' + R'-X -> [R-S⁺(R')₂] X⁻ (sulfonium salt)

Another potential side reaction, especially when using thiols as intermediates or reactants, is the oxidative coupling of thiols to form disulfides (R-S-S-R). orgsyn.org, nanomaterchem.com, libretexts.org This can occur in the presence of oxidizing agents or even atmospheric oxygen. The formation of disulfides reduces the amount of thiol available for sulfide synthesis and introduces an impurity that needs to be separated.

R-SH + R'-SH + [O] -> R-S-S-R' + H₂O

Elimination reactions can also compete with the SN2 pathway, particularly if the alkyl halide is secondary or tertiary, or if a strong base is used. khanacademy.org This would lead to the formation of alkenes instead of the desired sulfide.

(CH₃)₂CHCH₂Br + Base -> (CH₃)₂C=CH₂ + HBr + Base-H

The presence of α-protons in sulfenyl chlorides, which can be intermediates in some sulfide synthesis routes, can lead to undesirable side reactions. orgsyn.org

In the context of synthesizing sulfurized isobutylene (B52900), side products like 4-methyl-3H-1,2-dithiole-3-thione (MDTT) and tert-butyl mercaptan have been observed, along with hydrogen sulfide (H₂S). The formation of MDTT and H₂S is attributed to hydrogen abstraction from isobutylene catalyzed by alkali. ciac.jl.cn H₂S can then react with isobutylene to form tert-butyl mercaptan via Markovnikov addition. ciac.jl.cn

Intermediate Identification and Characterization during Synthesis Processes

Identifying and characterizing intermediates is crucial for understanding reaction mechanisms and optimizing synthesis. While specific intermediates for the synthesis of this compound itself are not extensively detailed in the provided search results, information on intermediates in related sulfide synthesis processes offers insights.

In the synthesis of sulfides from thiols and alkyl halides via the Williamson-like synthesis, the key intermediate is the thiolate ion (RS⁻). youtube.com, khanacademy.org, libretexts.org This anionic species is formed by the deprotonation of the thiol and is the nucleophile that attacks the alkyl halide.

In some sulfide synthesis methods utilizing different sulfur sources, various intermediates have been identified. For instance, in a method for synthesizing triisobutylphosphine (B1585466) sulfide, isobutylmagnesium bromide is reported as an intermediate formed from the reaction of bromoisobutane with magnesium. google.com This Grignard reagent then reacts with phosphorus pentasulfide. google.com

Another study on the solvent-mediated synthesis of lithium thiophosphates mentions the formation of highly soluble solvate complexes from Li2S and P2S5 as precursors to the final products. osti.gov These complexes were characterized using techniques like Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and X-ray diffraction (XRD). osti.gov

Research into the synthesis of thiocarbamates, starting from isobutanol, potassium hydroxide, and carbon disulfide, identified potassium isobutyl xanthate and diethyl/dibutyl dixanthate as intermediates. mdpi.com These intermediates were characterized using spectroscopic methods such as FTIR, ¹H and ¹³C NMR, and GC-MS/MS (B15284909). mdpi.com

While direct characterization data for intermediates specifically in the synthesis of dithis compound from isobutyl halides and sulfide salts is limited in the provided results, the techniques mentioned (NMR, GC-MS/MS, FTIR, Raman, XPS, XRD) are standard analytical methods used to identify and characterize intermediates in organic and inorganic synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to this compound synthesis involves considering factors such as atom economy, solvent choice, energy efficiency, and the use of renewable feedstocks. researchgate.net

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy minimize waste. researchgate.net The synthesis of sulfides from alkyl halides and alkali metal sulfides can have reasonable atom economy, depending on the specific halide and reaction conditions.

Solvent selection is a critical aspect of green chemistry. Traditional synthesis methods often employ volatile and sometimes toxic organic solvents. nanomaterchem.com, royalsocietypublishing.org Green chemistry encourages the use of alternative solvents such as water, ethanol (B145695), or supercritical fluids, or even solvent-free conditions. rsc.org, royalsocietypublishing.org, researchgate.net The reported synthesis of this compound using ethanol as a solvent aligns with green chemistry principles compared to using more hazardous alternatives. prepchem.com

Energy efficiency is another key principle. Reactions conducted at lower temperatures or atmospheric pressure are generally more energy-efficient. researchgate.net

The use of catalysts can also contribute to greener synthesis by enabling reactions to proceed under milder conditions and with improved selectivity, potentially reducing side products. royalsocietypublishing.org While specific catalysts for this compound synthesis are not detailed, the broader field of sulfide synthesis is exploring catalytic methods. nanomaterchem.com

One study highlights an environmentally friendly, one-pot, scalable method for sulfide and sulfoxide synthesis using photocatalysis, green solvents (ethanol and water), and oxygen as the oxidant. rsc.org This approach demonstrates the potential for developing greener routes to sulfur-containing compounds. The use of flow systems in this photocatalytic method also addresses scalability and minimizes waste. rsc.org

Another example of green chemistry in related synthesis is the use of deep eutectic solvents (DESs) as greener alternatives to ionic liquids in oxidative desulfurization systems. rsc.org DESs are highlighted for their low cost, green synthesis, and potential for use in various chemical processes. rsc.org

While specific research focused solely on applying comprehensive green chemistry principles to the synthesis of this compound is not extensively covered in the provided results, the general trends in sulfide synthesis are moving towards more sustainable methods, including the use of greener solvents, milder conditions, and potentially catalytic approaches.

Compound Information

Compound NamePubChem CID
This compound11608
Isobutyl bromide6367
Sodium sulfide14798
Potassium sulfide24504
Isobutanol6356
Carbon disulfide8005
Potassium hydroxide14794
Hydrogen sulfide303

Data Tables

Based on the provided search results, detailed quantitative data suitable for generating interactive data tables specifically for this compound synthesis is limited. However, some physical properties are available:

PropertyValueSource
Boiling Point171-173 °C drugfuture.com
Density (10°C)0.836 g/cm³ drugfuture.com
Molecular Weight146.29 g/mol drugfuture.com, nih.gov
Molecular FormulaC8H18S drugfuture.com, nih.gov
Solubility in WaterInsoluble drugfuture.com, tcichemicals.com
MiscibilityMiscible with alcohol, ether drugfuture.com, tcichemicals.com
Flash Point52 °C (126 °F) tcichemicals.com

Note: The flash point value from different sources varies slightly (52 °C tcichemicals.com vs 45.9 °C est. thegoodscentscompany.com).

This table summarizes some key physical and chemical properties of this compound as reported in the search results.

Spectroscopic and Computational Characterization of Isobutyl Sulfide

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure, assessing the purity, and analyzing the conformational landscape of isobutyl sulfide (B99878). Techniques such as vibrational and nuclear magnetic resonance spectroscopy, along with mass spectrometry, offer detailed insights into its molecular framework.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational isomers of flexible molecules like isobutyl sulfide and other alkyl sulfides. conicet.gov.armdpi.com The different spatial arrangements of the isobutyl groups relative to the central sulfur atom give rise to distinct vibrational modes, particularly in the C-S stretching and skeletal deformation regions of the spectra. tandfonline.comresearchgate.net

For related alkyl sulfides, studies have shown that the number and position of bands in the IR and Raman spectra can be directly correlated with the presence of different conformers, such as gauche and anti forms. conicet.gov.arnih.gov The analysis of these spectra, often supported by computational frequency calculations, allows for the determination of the most stable conformers present in a sample. conicet.gov.ar In the liquid phase, this compound is expected to exist as a mixture of conformers, and the vibrational spectra would represent a population-weighted average of these forms. nih.gov The C-S stretching vibrations, typically observed in the 600-800 cm⁻¹ region, are particularly sensitive to the dihedral angles of the C-C-S-C backbone and serve as a diagnostic marker for conformational analysis. tandfonline.com

Table 1: Representative Vibrational Modes for Alkyl Sulfides This table is illustrative of typical frequency ranges for the class of compounds.

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Technique
C-H Stretching2850 - 3000IR, Raman
CH₂ Scissoring1450 - 1470IR
C-S Stretching600 - 800IR, Raman
Skeletal Deformation< 500Raman

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic compounds like this compound. researchgate.netruc.dk The ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively, confirming the connectivity and symmetry of the molecule. researchgate.net

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the chemically non-equivalent protons of the two isobutyl groups. The spectrum confirms the structure of 2-methyl-1-(2-methylpropylsulfanyl)propane. nih.gov Similarly, the ¹³C NMR spectrum shows a set of peaks corresponding to the different carbon environments within the molecule. The chemical shifts are indicative of the shielding effects influenced by the adjacent sulfur atom and the alkyl structure. nih.gov NMR is also a primary method for assessing the purity of a sample, as impurities would give rise to additional, unaccounted-for signals.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Data sourced from publicly available spectral databases. nih.gov

¹H NMR Data ¹³C NMR Data
Chemical Shift (ppm) Multiplicity Assignment Chemical Shift (ppm)
~2.45Doublet-S-CH₂ -~43.0
~1.85Multiplet-CH₂-CH (CH₃)₂~28.0
~0.98Doublet-CH(CH₃ )₂~22.0

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. vanderbilt.edututorchase.com For this compound (C₈H₁₈S), the molecular ion peak (M⁺) in the mass spectrum would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 146.30 g/mol . nih.govscbt.com

Under electron ionization (EI), the molecular ion undergoes fragmentation, breaking at its weakest bonds to form smaller, charged fragments. The fragmentation pattern is a reproducible fingerprint of the molecule. For sulfides, a common fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the sulfur atom. scribd.comdummies.com This process leads to the formation of a resonance-stabilized cation. Another possible fragmentation is the cleavage of the C-S bond. The analysis of these fragment ions, especially in tandem mass spectrometry (MS/MS), allows for the detailed reconstruction of the molecule's structure. researchgate.net

Table 3: Predicted Fragmentation Pattern for this compound in Mass Spectrometry

m/z ValueProposed Fragment IonNeutral LossFragmentation Pathway
146[C₈H₁₈S]⁺˙-Molecular Ion
89[C₄H₉S]⁺•C₄H₉C-S Bond Cleavage
57[C₄H₉]⁺•C₄H₉SC-S Bond Cleavage

Computational Chemistry and Molecular Modeling of this compound and Related Compounds

Computational chemistry provides powerful theoretical tools to complement experimental findings. Methods like Density Functional Theory (DFT) allow for the investigation of reaction mechanisms, electronic structures, and intermolecular interactions at the molecular level.

Density Functional Theory (DFT) has become a standard method for studying the reactivity of sulfur-containing compounds. mdpi.comresearchgate.net DFT calculations are widely applied to investigate the mechanisms of reactions involving alkyl sulfides, such as oxidation, cycloaddition, and desulfurization. whiterose.ac.uknih.gov For instance, DFT can be used to model the reaction of a sulfide with an oxidant, calculating the energies of reactants, transition states, and products to map out the complete energy profile of the reaction. whiterose.ac.uk This provides insights into the reaction kinetics and thermodynamics that are often difficult to obtain experimentally.

Furthermore, DFT is employed to study the adsorption of sulfur compounds on various surfaces, which is relevant to catalysis, materials science, and environmental chemistry. dtu.dkmdpi.com For example, studies have modeled the adsorption of simple sulfides on metal oxide surfaces to understand the binding mechanisms and energies. mdpi.comresearchgate.net These calculations can predict the most stable adsorption geometries and analyze the charge transfer between the sulfide and the surface, revealing the nature of the interaction. mdpi.com Such studies are crucial for designing better catalysts for hydrodesulfurization or developing materials for sensor applications. dtu.dk

The non-covalent interactions that govern the behavior of molecules in the condensed phase are known as supramolecular interactions. acs.orgnih.gov For this compound, these are dominated by van der Waals forces, specifically the hydrophobic interactions between its isobutyl groups. bath.ac.uk The sulfur atom, with its lone pairs of electrons, can also act as a weak hydrogen bond acceptor.

A more specific and less common type of interaction relevant to sulfur-containing compounds is chalcogen bonding. The term "spodium bonding" is not standard in chemical literature and may be a typographical error for chalcogen bonding. Chalcogen bonding refers to the non-covalent interaction between an electrophilic region associated with a chalcogen atom (like sulfur) in one molecule and a nucleophilic region (such as a lone pair or a π-system) in another. In molecules like this compound, the sulfur atom can participate in such interactions, influencing crystal packing, molecular recognition, and self-assembly processes. Computational modeling is a primary tool for identifying and characterizing the strength and geometry of these subtle interactions. bath.ac.uk

Force Field Development and Application for this compound Systems

The accurate simulation of molecular systems, such as those containing this compound, using molecular mechanics relies on the quality of the underlying force field. A force field is a set of empirical energy functions and associated parameters that describe the potential energy of a system of particles. For organic molecules like this compound, these parameters are typically developed to be compatible with well-established force fields such as the Optimized Potentials for Liquid Simulations (OPLS) or the CHARMM General Force Field (CGenFF).

The development of force field parameters for sulfur-containing compounds, including sulfides analogous to this compound, follows a systematic procedure. This process involves the determination of parameters for bonded (bond stretching, angle bending, dihedral angles) and non-bonded (van der Waals and electrostatic) interactions. High-level quantum mechanical (QM) calculations are a cornerstone of this parameterization process. For instance, torsional parameters, which are crucial for correctly describing the conformational preferences of flexible molecules like this compound, are often derived by fitting to the potential energy surfaces calculated using methods like Møller-Plesset perturbation theory (MP2) with large basis sets (e.g., aug-cc-pVTZ).

Non-bonded parameters, particularly partial atomic charges and Lennard-Jones parameters, are optimized to reproduce experimental data for pure liquids, such as density and heat of vaporization. Recent advancements in force field development for sulfur compounds have focused on improving the description of the anisotropic nature of the electron density around the sulfur atom. Standard models often use a single point charge centered on the nucleus, which can be insufficient to accurately represent directional non-covalent interactions. To address this, newer models may incorporate off-atom charged sites to better model the electrostatic potential around the sulfur atom, leading to more accurate predictions of properties like hydration free energies.

Below is a representative table of the types of parameters found in a force field like OPLS-AA that would be necessary to describe this compound. The exact values would be determined through the rigorous parameterization process described above.

Parameter TypeAtom(s) InvolvedFunctional FormDescription
Bond Stretching C-S, C-C, C-HDescribes the energy required to stretch or compress a bond from its equilibrium length ().
Angle Bending C-S-C, C-C-S, H-C-S, etc.Describes the energy required to bend an angle from its equilibrium value ().
Torsional C-C-S-C, H-C-C-S, etc.Describes the energy barrier for rotation around a chemical bond.
Non-bonded (van der Waals) All atom pairs (i, j)Describes the short-range repulsive and long-range attractive forces (Lennard-Jones potential).
Non-bonded (Electrostatic) All atom pairs (i, j)Describes the electrostatic interaction between atomic partial charges ().

Table 1: Representative Force Field Parameters for this compound Simulation.

Quantum Chemical Studies on Sulfur-Containing Compounds and their Interactions

Quantum chemical calculations provide fundamental insights into the electronic structure, geometry, and intermolecular interactions of molecules like this compound. These computational methods, ranging from density functional theory (DFT) to high-level ab initio techniques, are invaluable for understanding the nature of non-covalent interactions involving sulfur atoms, which play a critical role in the chemical and physical properties of these compounds.

Studies on simple dialkyl sulfides, such as dimethyl sulfide, serve as excellent models for understanding the interactive behavior of this compound. Quantum chemical calculations have been employed to explore the potential energy surface of sulfide dimers and trimers. These studies have identified multiple stable conformations (minima) for these complexes, which are stabilized by weak hydrogen bonds of the C-H···S type. figshare.com

For the dimethyl sulfide dimer, it has been shown that the most stable structure exhibits an antiparallel arrangement of the two molecules, with a calculated interaction energy of -17.2 kJ/mol. figshare.com This interaction is stronger than that observed in the analogous dimethyl ether dimer, indicating that the C-H···S interaction is more significant than the C-H···O interaction in these systems. figshare.com The calculations reveal that the sulfur atom in sulfides interacts preferentially with hydrogen atoms located outside the molecular plane. figshare.com

The nature of these interactions can be further elucidated through methods like Symmetry-Adapted Perturbation Theory (SAPT), which decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. For interactions involving sulfur, dispersion forces are often a significant, if not dominant, stabilizing component.

The table below summarizes the findings from a computational study on the dimethyl sulfide dimer, which can be considered a model for the interactions of this compound.

SystemMost Stable ConformationCalculated Interaction Energy (kJ/mol)Primary Interaction Type
Dimethyl Sulfide Dimer Antiparallel-17.2C-H···S Hydrogen Bond

Table 2: Calculated Interaction Energy for the Dimethyl Sulfide Dimer. figshare.com

These quantum chemical findings are crucial not only for a fundamental understanding of the intermolecular forces governing the behavior of this compound but also for the development and validation of the empirical force fields discussed in the preceding section. The accurate representation of these weak, yet significant, interactions in molecular simulations is essential for predicting the condensed-phase properties of this compound and related compounds.

Applications of Isobutyl Sulfide in Advanced Materials and Catalysis

Catalytic Applications Involving Sulfide (B99878) Compounds

The catalytic utility of sulfide compounds is rooted in the electronic properties of the sulfur atom, including its ability to coordinate with metal centers and influence reaction mechanisms.

Role in Heterogeneous Catalysis and Nanocatalyst Design

In heterogeneous catalysis, the design and stability of nanocatalysts are paramount for achieving high activity and selectivity. nih.govmdpi.comrsc.org Dialkyl sulfides, including compounds like isobutyl sulfide, play a significant role as surface-modifying agents or ligands in the synthesis and stabilization of metal nanoparticles. rsc.org

Research has shown that dialkyl sulfides can act as effective passivating agents for gold nanoparticles. birmingham.ac.ukresearchgate.netacs.org In this capacity, the sulfide ligand coordinates to the surface of the nanoparticle, influencing its growth, final size, and polydispersity. acs.org The nature of the gold-sulfur bond in dialkyl sulfides, which is weaker than that in alkanethiols, allows for different kinetics of passivation during nanoparticle formation. This results in gold cores that are generally larger and more varied in size compared to those prepared with traditional thiol ligands. birmingham.ac.ukacs.org

The alkyl chains of the sulfide ligands also dictate the inter-particle spacing when the nanoparticles self-assemble into arrays, a critical factor in the design of structured catalysts. researchgate.net By controlling these nanoscale features, dialkyl sulfides serve as important tools in the bottom-up fabrication of nanocatalyst architectures. This compound, with its specific steric and electronic profile, represents a potential ligand for tuning these properties.

Electrocatalytic Reduction Processes involving Transition Metal Sulfides

Transition metal sulfides (TMSs) are recognized as a significant class of materials for electrocatalysis, particularly in energy-relevant reduction reactions like water splitting and CO2 reduction. utrgv.edumdpi.com The performance of these materials is often enhanced by engineering their structure and surface chemistry. mdpi.com In this context, thioether-containing ligands can modulate the electronic structure and catalytic activity of metal surfaces. researchgate.net

Studies on metal electrodes have demonstrated that surface-adsorbed ligands, such as thiols and thioethers, can tailor the intrinsic activity and selectivity of electrocatalytic processes. acs.orgresearchgate.net For instance, modifying silver (Ag) or gold (Au) catalyst surfaces with thiol-based ligands can alter the binding energies of key reaction intermediates in the CO2 reduction reaction, thereby directing the reaction toward specific products like CO or formate. acs.orgresearchgate.netrsc.org The sulfur atom of the ligand interacts directly with the metal surface, causing electronic modulation that can favor one reaction pathway over another, such as suppressing the competing hydrogen evolution reaction. acs.org

DFT calculations have indicated that the thioether group, in particular, can play a major role in directing the coordination of reactant molecules at the catalyst's active site. researchgate.net This function is crucial for improving selectivity in complex electrocatalytic transformations. As a simple thioether, this compound exemplifies the type of molecule that could be used to modify electrocatalyst surfaces to fine-tune their performance.

Catalysis in Organic Reactions (e.g., Esterification, Alkylation)

While sulfides are often the target products of catalytic reactions, recent research has uncovered their potential to act as catalysts themselves, particularly in organic synthesis. rsc.org Sulfide Organic Polymers (SOPs) have been developed as novel, metal-free heterogeneous catalysts for reactions such as the esterification of carboxylic acids. rsc.org

In this role, the sulfide moieties within the polymer framework are proposed to function as Lewis acids. The catalytic mechanism involves the activation of the carboxylic acid through a hypervalent interaction between the sulfur atom of the sulfide and the oxygen atom of the carboxyl group. This interaction increases the electrophilic character of the carboxylic carbon, facilitating the nucleophilic attack by the alcohol and subsequent formation of the ester. rsc.org

This application represents a significant departure from the traditional use of strong mineral acids or metal-based catalysts for esterification. The use of a recyclable, solid-phase sulfide-based catalyst aligns with the principles of green chemistry. This compound can be considered a fundamental building block for such catalytically active polymers, where its sulfur center would provide the site for Lewis acid catalysis.

Materials Science Applications

In materials science, simple molecules are often used as precursors for the synthesis of complex, functional nanomaterials. Dialkyl sulfides have found a niche in this area as sources for sulfur in the formation of advanced sulfide materials.

Synthetic Precursors for Heavy-Element Sulfide Nanomaterials

The synthesis of metal sulfide nanomaterials is a field of intensive research due to their diverse applications in electronics, optics, and catalysis. nih.govresearchgate.net The choice of precursors is critical in determining the properties of the resulting nanocrystals. researchgate.net Thioethers, a class that includes this compound, are recognized as effective sulfur sources for the colloidal synthesis of metal sulfide semiconductor nanocrystals. rsc.org

For example, in chemical vapor deposition (CVD) techniques, a volatile dialkyl sulfide like diethyl sulfide can be reacted with a metal precursor to facilitate the formation of single-layer metal sulfide nanoparticles with a large surface area. mdpi.com The dialkyl sulfide decomposes under thermal conditions, providing the sulfur required to form the crystalline material. The organic components are volatilized, leaving behind the inorganic sulfide product. This method allows for tunable control over the thickness, size, and active sites of the nanomaterials. mdpi.com this compound, as another volatile organosulfur compound, could similarly be employed as a sulfur precursor in such thermal decomposition or solvothermal synthesis routes to produce a variety of heavy-element sulfide nanomaterials.

High Entropy Sulfides (HES) in Energy Storage Systems (e.g., Lithium-Sulfur Batteries)

Lithium-sulfur (Li-S) batteries are a next-generation energy storage technology offering high theoretical energy density. ess-news.comhuntkeyenergystorage.comrsc.org A major challenge hindering their commercialization is the "polysulfide shuttle" effect, which leads to capacity loss. nih.govfrontiersin.org To address this, advanced catalytic materials are being developed to trap polysulfides and accelerate their redox kinetics. nih.gov

Among the most promising of these materials are high-entropy sulfides (HES). mdpi.com HES are complex materials comprising five or more different metal cations in a sulfide lattice, and they exhibit high catalytic activity and structural stability. rsc.org These materials have been shown to act as effective redox catalysts for lithium polysulfides, improving the capacity and efficiency of Li-S batteries. nih.govresearchgate.net

The synthesis of HES materials typically involves the high-temperature reaction of multiple metal precursors with a sulfur source. rsc.org While various sulfur sources are employed, the use of simple dialkyl sulfides like this compound as a precursor in the synthesis of these complex, multi-metallic high-entropy materials is not prominently documented in existing research. The development of precursor chemistry for HES is an ongoing area of materials science.

Interfacial Chemistry and Adsorption Phenomena

The interfacial behavior of this compound is crucial for its applications in advanced materials and catalysis, as it governs how the molecule interacts with surfaces, particles, and other phases. This section explores the principles of its surface chemistry and adsorption characteristics, drawing on available data for this compound and its structural isomers where specific data is limited.

The adsorption of dialkyl sulfides onto metal surfaces is a key aspect of their interfacial chemistry. Studies on the adsorption of dialkyl sulfides on gold nanoparticles have shown that these molecules tend to physisorb onto the surface nih.gov. This type of adsorption is a physical process involving weaker intermolecular forces, rather than the formation of strong chemical bonds. Research on long-chain dialkyl sulfides, such as didecyl sulfide, further supports a non-destructive adsorption process on gold surfaces, where the C-S bonds of the sulfide remain intact upon adsorption utwente.nl. This is in contrast to some reports suggesting cleavage of an alkyl-sulfur bond for other sulfides like dibutyl sulfide utwente.nl. The specific adsorption behavior can be influenced by factors such as the nature of the metal surface, the molecular structure of the sulfide, and the surrounding environment.

The table below summarizes key aspects of the interfacial chemistry of dialkyl sulfides based on available research.

PropertyDescriptionResearch Findings
Adsorption Mechanism The primary mode of interaction between the sulfide and a surface.Dialkyl sulfides typically exhibit physisorption on gold surfaces, indicating a non-destructive interaction where the molecule remains intact. nih.govutwente.nl
Surface Activity The tendency of the molecule to accumulate at an interface.As an amphiphilic molecule with a polar sulfur group and nonpolar alkyl chains, this compound is expected to be surface active.
Interaction with Metals The nature of bonding between the sulfur atom and metal atoms.The lone pair of electrons on the sulfur atom allows for coordination with metal surfaces, playing a role in catalysis and material science.
Influence of Alkyl Chains The effect of the hydrocarbon portion of the molecule on interfacial behavior.The isobutyl groups influence the steric arrangement and packing density of the molecules at an interface, which can affect the properties of self-assembled monolayers.

Due to the limited direct experimental data for this compound, further research is needed to fully characterize its interfacial properties, including precise surface tension measurements, adsorption isotherms on various substrates, and contact angle studies. Such data would provide a more complete understanding of its behavior in advanced material and catalytic applications.

Future Directions and Emerging Research Areas for Isobutyl Sulfide

Development of Novel Analytical Probes and Sensors for Isobutyl Sulfide (B99878)

The development of sensitive and selective analytical probes and sensors for sulfur-containing compounds, such as hydrogen sulfide (H₂S), provides a foundation for similar efforts targeting isobutyl sulfide. Research in this area often leverages the unique chemical properties of sulfur atoms, including their nucleophilic, reductive, or metallophilic characteristics, to design detection mechanisms nih.govacs.org.

While direct research on this compound-specific sensors is limited in the provided results, the principles applied to other sulfides are highly relevant. For instance, studies on H₂S detection have led to the creation of fluorescent, colorimetric, chemiluminescent, and photoacoustic probes that translate a sulfur-specific chemical reaction into a measurable signal nih.govacs.org. Electrochemical sensors have also shown promise for quantifying sulfur-containing antioxidants through modified electrodes incorporating nanomaterials, suggesting potential for adaptation to other organosulfur species like this compound mdpi.com. Miniaturized amperometric sensors, initially developed for H₂S, demonstrate the feasibility of creating highly spatially resolved sensors for sulfur compounds unisense.com. The success in developing bioluminescence probes for in vivo H₂S detection highlights the potential for advanced optical techniques in studying organosulfur compounds in complex biological matrices acs.org.

Future directions in this area for this compound could involve designing chemodosimeters or reactive probes that exploit specific reactions of the this compound molecule or its potential metabolites. The development of electrochemical sensors with tailored electrode modifications could offer cost-effective and portable detection methods. Integrating nanomaterials could enhance sensitivity and selectivity, crucial for detecting low concentrations in environmental or biological samples mdpi.com.

Exploration of Advanced Catalytic Systems utilizing this compound Derivatives

This compound derivatives are being explored in the field of catalysis, particularly in the design of ligands and catalysts with specific reactivities and selectivities. The incorporation of isobutyl groups onto sulfide frameworks can influence the steric and electronic properties of the resulting catalytic species, impacting their performance in various transformations.

One notable example involves the use of chiral bifunctional sulfide catalysts in enantioselective bromolactonizations. Studies have investigated the effect of substituting alkyl groups on the sulfur atom, including the isobutyl group, on the enantioselectivity of these reactions beilstein-journals.org. While in one reported case, the isobutyl substitution led to decreased enantioselectivity compared to an n-butyl group, this research demonstrates the direct application of this compound derivatives in asymmetric catalysis and highlights the importance of systematic structural modifications to tune catalytic outcomes beilstein-journals.org.

Beyond specific this compound derivatives, the broader field of sulfide catalysis, including work on metal sulfides and dynamic sulfur chemistry, provides context for future research. Metal sulfides are recognized for their catalytic potential in various processes, including those relevant to prebiotic chemistry and industrial applications like hydrofining mdpi.comresearchgate.net. Research into dynamic sulfur chemistry is exploring the use of sulfur-containing reversible reactions to create dynamic systems with potential applications in catalysis and material discovery diva-portal.org.

The synthesis of materials containing both isobutyl groups and sulfide linkages, such as isobutyl-substituted polyhedral oligomeric silsesquioxanes (POSSs) linked by aromatic sulfide bridges, also points towards the potential for developing novel catalytic materials with tailored structures and properties researchgate.net. Future research could focus on designing this compound-based ligands for transition metal catalysts, exploring their efficacy in various organic transformations, or developing new solid catalysts incorporating this compound functionalities. Understanding how the steric bulk and electronic nature of the this compound moiety influence catalytic activity and selectivity will be crucial.

Deeper Mechanistic Understanding of Biological Interactions and Environmental Transformations

Understanding the biological interactions and environmental transformations of this compound is an important area for future research. While specific studies on this compound are limited, research on other sulfides and organosulfur compounds provides valuable insights into potential pathways and effects.

Sulfides, including endogenously produced species like hydrogen sulfide and persulfides, are known to be involved in various biological processes and can interact with enzymes and other biomolecules ontosight.ainih.govnih.gov. Studies on related sulfoxides, such as isopropyl sulfoxide (B87167), have explored their potential biological activities and roles in metabolic pathways ontosight.ai. This suggests that this compound or its metabolites could also exhibit biological activity or undergo metabolic transformations within living organisms.

In the environment, organosulfur compounds can undergo various transformations, including microbial degradation, hydrolysis, and photolysis researchgate.netjst.go.jp. Microorganisms in soils and waters are known to convert sulfur compounds, and studies have shown that bacteria can transform organic molecules into their sulfide derivatives researchgate.net. The presence of sulfur compounds as volatile components in decomposition processes also indicates their release and potential transformation in the environment nih.gov.

Future research should focus on elucidating the specific metabolic pathways of this compound in various organisms and its degradation pathways in different environmental compartments (e.g., soil, water, air). Investigating its potential to interact with biological targets, such as enzymes or receptors, could reveal previously unknown biological roles or toxicological effects. Studies on the microbial communities involved in its transformation and the environmental factors influencing its persistence and degradation would contribute to a better understanding of its environmental fate and potential impact.

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational and experimental approaches is becoming increasingly important in chemical research, offering powerful tools for understanding molecular properties, predicting reactivity, and guiding the rational design of new compounds and materials. This integrated approach is highly relevant to advancing research on this compound.

Computational methods, such as Density Functional Theory (DFT), can provide insights into the electronic structure, reaction mechanisms, and thermodynamic properties of this compound and its derivatives mdpi.comacs.orgacs.org. These calculations can help predict how this compound might interact with other molecules, its potential reaction pathways in catalytic cycles, or its behavior in biological and environmental systems. For example, computational chemistry is routinely used to support experimental findings and elucidate catalytic mechanisms acs.org.

Experimental studies provide essential data to validate computational predictions and explore phenomena that are difficult to model accurately. This includes synthesizing new this compound derivatives, testing their activity in catalytic reactions or biological assays, and monitoring their transformations in environmental simulation experiments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.